molecular formula C14H14N4 B3178647 1,3-bis((1H-imidazol-1-yl)methyl)benzene CAS No. 69506-92-9

1,3-bis((1H-imidazol-1-yl)methyl)benzene

Cat. No.: B3178647
CAS No.: 69506-92-9
M. Wt: 238.29 g/mol
InChI Key: HGYFIFXDQPTNHU-UHFFFAOYSA-N
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Description

1,3-bis((1H-imidazol-1-yl)methyl)benzene is an organic compound with the molecular formula C14H14N4. It consists of a benzene ring substituted with two imidazole groups at the 1 and 3 positions via methylene bridges.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,3-bis((1H-imidazol-1-yl)methyl)benzene are not well-studied. It is known that imidazole rings, which are present in this compound, can interact with various biomolecules. These interactions are often through hydrogen bonding or π-π stacking .

Molecular Mechanism

It is possible that the compound may interact with biomolecules through its imidazole rings, potentially influencing enzyme activity or gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. The compound is known for its stability , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-bis((1H-imidazol-1-yl)methyl)benzene can be synthesized through the reaction of imidazole with 1,3-bis(chloromethyl)benzene. The reaction typically occurs in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-bis((1H-imidazol-1-yl)methyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis((1H-imidazol-1-yl)methyl)benzene is unique due to its specific substitution pattern, which allows for distinct coordination geometries and properties in its complexes. This makes it particularly valuable in the design of MOFs and other coordination compounds .

Properties

IUPAC Name

1-[[3-(imidazol-1-ylmethyl)phenyl]methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-2-13(9-17-6-4-15-11-17)8-14(3-1)10-18-7-5-16-12-18/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYFIFXDQPTNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN2C=CN=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 500 mL round bottom flask equipped with a stirbar was added 11.6 g imidazole (170 mmol) and 9.55 g (170 mmol) finely pulverized potassium hydroxide. These were stirred in 200 mL acetone until the solution became yellow translucent. 15.0 g (56.8 mmol) α,α′-dibromo-m-xylene was then added, and the solution was stirred at room temperature overnight. The cloudy solution was filtered, and the white solids rinsed with acetone. The resulting filtrate was dried on silica and partitioned on a silica gel column using 30/70 acetonitrile/methanol as eluent. The product fractions were evaporated of solvent and the resulting oil recrystallized from ethyl acetate/hexanes to give 8.65 g 1-[3-(1H-imidazole-1yl-methyl)benzyl]-1H-imidazole as a white solid.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 1,3-bis((1H-imidazol-1-yl)methyl)benzene in the formation of coordination polymers?

A: this compound acts as a bridging ligand in the construction of coordination polymers. Its structure, featuring two imidazole rings linked by a flexible methylene bridge to a central benzene ring, allows it to coordinate to metal ions through the nitrogen atoms in the imidazole rings. This bridging ability, combined with its conformational flexibility, enables the formation of diverse and intricate network structures. [, , , ] For instance, in the presence of cobalt(II) and biphenyltetracarboxylic acid, 1,3-bimb facilitates the creation of either 2D bilayer structures with parallel stacking or 3D frameworks, depending on the positional isomer of the ligand used. []

Q2: How does the conformational flexibility of this compound influence the properties of the resulting coordination polymers?

A: The flexibility of the methylene bridge in 1,3-bimb allows the molecule to adopt different conformations (cis or trans) when coordinating to metal centers. [] This conformational freedom influences the overall structure and properties of the resulting coordination polymers. For example, in cobalt(II) coordination polymers, the cis conformation of 1,3-bimb leads to the formation of double helix chains, while the trans conformation contributes to the construction of a (2,4)-connected 3D network with left- and right-handed helical chains. [] This structural diversity arising from the ligand's flexibility can be further tuned by varying reaction conditions and the choice of metal ions and other ligands, potentially leading to materials with tailored properties.

Q3: Has this compound been explored in applications beyond the construction of coordination polymers?

A: While research primarily focuses on its role in coordination polymers, 1,3-bimb shows potential in other areas. For instance, a cobalt(II) coordination polymer incorporating 1,3-bimb has demonstrated promising results in reducing inflammasome activation, suggesting its potential application in treating age-related macular degeneration. [] This finding highlights the need to further explore the biological activity of 1,3-bimb and its metal complexes in various therapeutic contexts.

Q4: What analytical techniques are commonly used to characterize this compound and its coordination polymers?

A: Characterization of 1,3-bimb and its metal complexes typically involves techniques like single-crystal X-ray diffraction for structural elucidation, infrared spectroscopy to identify functional groups, and elemental analysis to confirm composition. [, ] In the case of coordination polymers, powder X-ray diffraction is often employed to confirm bulk phase purity. [] Additionally, techniques like UV-vis spectroscopy, electron dispersive spectroscopy (EDS), X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) can provide further insights into the electronic structure, elemental composition, morphology, and size of the materials. []

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